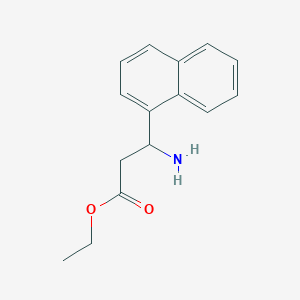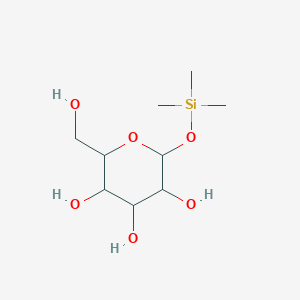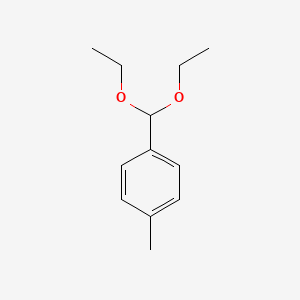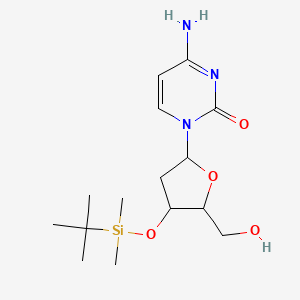![molecular formula C21H28BrN5O3 B12286502 (S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)
(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-[[5-(4-Boc-2-méthyl-1-pipérazinyl)-2-pyridyl]amino]-5-bromo-1-méthylpyridin-2(1H)-one est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Le composé présente un cycle pyridine substitué par un atome de brome et un groupement pipérazine protégé par un Boc, ce qui en fait une molécule polyvalente pour la synthèse chimique et les études biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (S)-3-[[5-(4-Boc-2-méthyl-1-pipérazinyl)-2-pyridyl]amino]-5-bromo-1-méthylpyridin-2(1H)-one implique généralement plusieurs étapes, notamment la protection des groupes fonctionnels, les réactions de couplage et les processus de purification. Une méthode courante implique l'utilisation d'une protection par tert-butoxycarbonyle (Boc) pour l'azote de la pipérazine, suivie d'un couplage avec un dérivé de pyridine bromé dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des systèmes de microréacteurs à flux continu, qui offrent une efficacité, une polyvalence et une durabilité accrues par rapport aux procédés discontinus traditionnels . Ces systèmes permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements et une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(S)-3-[[5-(4-Boc-2-méthyl-1-pipérazinyl)-2-pyridyl]amino]-5-bromo-1-méthylpyridin-2(1H)-one peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier le cycle pyridine ou le groupement pipérazine.
Substitution: L'atome de brome sur le cycle pyridine peut être substitué par d'autres nucléophiles, conduisant à une variété de dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium, et des nucléophiles comme les amines et les thiols. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants comme le tétrahydrofurane (THF), et des catalyseurs pour améliorer les vitesses de réaction .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une large gamme de dérivés avec différents groupes fonctionnels, améliorant la polyvalence du composé pour diverses applications .
Applications de recherche scientifique
(S)-3-[[5-(4-Boc-2-méthyl-1-pipérazinyl)-2-pyridyl]amino]-5-bromo-1-méthylpyridin-2(1H)-one a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses interactions potentielles avec des cibles biologiques, telles que les enzymes et les récepteurs.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment les effets anticancéreux et anti-inflammatoires.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (S)-3-[[5-(4-Boc-2-méthyl-1-pipérazinyl)-2-pyridyl]amino]-5-bromo-1-méthylpyridin-2(1H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Le groupement pipérazine protégé par un Boc joue un rôle crucial dans l'amélioration de la stabilité et de la biodisponibilité du composé .
Applications De Recherche Scientifique
(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The Boc-protected piperazine moiety plays a crucial role in enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-Méthylpipérazin-1-yl)aniline: Un composé apparenté avec un groupement pipérazine similaire mais des motifs de substitution différents sur le cycle aromatique.
Esters tert-butyliques: Composés avec une protection Boc similaire utilisée dans diverses synthèses chimiques.
Unicité
(S)-3-[[5-(4-Boc-2-méthyl-1-pipérazinyl)-2-pyridyl]amino]-5-bromo-1-méthylpyridin-2(1H)-one se distingue par sa combinaison unique d'un cycle pyridine bromé et d'un groupement pipérazine protégé par un Boc. Cette structure offre un équilibre entre réactivité et stabilité, ce qui en fait un composé précieux pour diverses applications de recherche scientifique .
Propriétés
Formule moléculaire |
C21H28BrN5O3 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H28BrN5O3/c1-14-12-26(20(29)30-21(2,3)4)8-9-27(14)16-6-7-18(23-11-16)24-17-10-15(22)13-25(5)19(17)28/h6-7,10-11,13-14H,8-9,12H2,1-5H3,(H,23,24) |
Clé InChI |
SYJGZZZSDMNUIV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)

![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)


![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)


![cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12286485.png)

![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)

